Benzododecinium
Description
Context and Scope of Academic Inquiry into Quaternary Ammonium (B1175870) Compounds (QACs)
Quaternary Ammonium Compounds (QACs) constitute a diverse class of chemical entities characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge, irrespective of the pH of the solution ucdavis.edunih.gov. This inherent cationic nature is fundamental to their wide-ranging applications and their significance in academic inquiry. QACs are extensively studied for their roles as antimicrobials, preservatives, antistatic agents, and particularly as surfactants nih.gov. Their mechanism of action often involves the disruption of cellular membranes through the interaction of their positively charged quaternary ammonium group with the negatively charged phospholipids (B1166683) of microbial cell membranes, leading to membrane lysis and cellular dysfunction ucdavis.eduontosight.ai. Academic research into QACs spans various disciplines, from materials science and environmental chemistry to microbiology and pharmaceutical sciences, driven by their unique amphiphilic properties and their impact on biological systems and interfaces nih.gov.
Benzododecinium (B84619) as a Cationic Surfactant in Contemporary Chemical Research
This compound, systematically known as N-benzyl-N,N-dimethyldodecan-1-aminium, is a prominent example within the family of quaternary ammonium compounds, specifically recognized for its properties as a cationic surfactant wikipedia.orgnih.govebi.ac.uk. Its chemical structure is defined by a benzyl (B1604629) group and a dodecyl (C12) chain, both linked to a central quaternary nitrogen atom ontosight.aiontosight.aiontosight.ai. This molecular architecture confers its amphiphilic character, possessing both a hydrophobic dodecyl tail and a hydrophilic cationic head ontosight.aiontosight.ai. This structural arrangement enables this compound to significantly lower the surface tension of solutions and to form micelles, making it a valuable subject in studies concerning interfacial phenomena and colloidal systems wikipedia.orgebi.ac.ukontosight.ai. This compound exhibits high solubility in water, a characteristic that further enhances its utility and research interest in aqueous environments wikipedia.org.
Foundational Research and Emerging Directions in this compound Studies
Foundational research on this compound has largely focused on its intrinsic properties as a cationic surfactant and its ability to interact with biological membranes. Early studies established its efficacy in disrupting microbial cell membranes, a property directly linked to its surfactant nature ontosight.aiwikipedia.orgnih.govontosight.ainih.gov. This foundational understanding underpins its historical and ongoing consideration in various chemical formulations where surface activity and membrane interaction are critical.
Emerging directions in this compound research are expanding beyond its well-established surfactant and antimicrobial characteristics to explore more complex interactions and environmental implications:
Synergistic Effects in Pest Control : Contemporary research has explored the potential of this compound chloride (DDBAC) as a synergist to enhance the bioactivity of insecticides. Studies have demonstrated that this compound chloride, alongside other QACs, can significantly increase the toxicity of insecticides such as indoxacarb (B177179) against various agricultural pests. For example, in studies involving Spodoptera exigua and Agrotis ipsilon, this compound chloride exhibited notable synergistic ratios, indicating its capacity to augment the insecticidal effect of co-applied agents nih.govebi.ac.uk.
Table 1: Synergistic Ratios of this compound Chloride with Indoxacarb on Insect Pests
| Insect Species | Synergic Ratio (this compound Chloride) nih.gov |
| Spodoptera exigua | 6.55 nih.gov |
| Agrotis ipsilon | 3.45 nih.gov |
Environmental Presence and Human Exposome : this compound is increasingly recognized as an "emerging contaminant" in environmental matrices. Its detection in hospital wastewater and sewage sludge highlights its widespread presence in the environment mdpi.comacs.org. Furthermore, its identification in studies characterizing the human chemical exposome suggests its potential for human exposure, prompting further research into its environmental fate and pathways of interaction with biological systems acs.org.
These evolving research avenues underscore the continued academic interest in this compound, moving beyond its fundamental properties to investigate its complex interactions within diverse chemical and biological contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21/h13-15,17-18H,4-12,16,19-20H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRXTMLKJDRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139-07-1 (chloride), 7281-04-1 (bromide) | |
| Record name | Benzododecinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60872947 | |
| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-35-5, 5423-15-4, 5459-84-7 | |
| Record name | Benzododecinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzododecinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC9660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZODODECINIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BN0O8CSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Benzododecinium
Established Synthetic Pathways for Benzododecinium (B84619) and its Salts
The primary method for synthesizing this compound and its salts is through quaternization reactions. smolecule.com These reactions typically involve the interaction of a tertiary amine with an alkylating agent, such as an alkyl halide. researchgate.net
Quaternization is the most common method for preparing this compound, which is a quaternary ammonium (B1175870) salt. smolecule.comatamanchemicals.com This reaction involves the alkylation of a tertiary amine to form a quaternary ammonium compound. researchgate.net For this compound bromide, a primary method involves the reaction between benzyl (B1604629) chloride and dodecyl dimethylamine (B145610). smolecule.com Alternatively, for iodide derivatives, the quaternization of N,N-dimethylbenzylamine with an appropriate n-alkyl iodide is employed. jcu.cz
The key precursors for this compound synthesis are N,N-dimethylbenzylamine and dodecane (B42187) derivatives, specifically 1-halododecanes. N,N-Dimethylbenzylamine (also known as benzyldimethylamine or BDMA) is a tertiary amine with the molecular formula C9H13N. atamanchemicals.comnih.govwikipedia.org It consists of a benzene (B151609) ring attached to a methyl group and a dimethylamine group. atamanchemicals.com This compound is crucial as it readily undergoes quaternization with alkyl halides to yield quaternary ammonium salts. wikipedia.org
The dodecane derivatives typically used are 1-halododecanes, such as 1-bromododecane, 1-chlorododecane, or 1-iodododecane. These act as the alkylating agents that introduce the dodecyl chain into the final this compound structure.
Table 1: Key Precursors and Their Properties
| Compound Name | Molecular Formula | PubChem CID | CAS Number | Molecular Weight ( g/mol ) |
| N,N-Dimethylbenzylamine | C9H13N | 7681 | 103-83-3 | 135.210 |
| 1-Bromododecane | C12H25Br | 8919 | 143-15-7 | 249.236 |
| 1-Chlorododecane | C12H25Cl | 8192 | 112-52-7 | 204.78 |
| 1-Iodododecane | C12H25I | 20282 | 4292-19-7 | 296.24 |
The reaction conditions for the synthesis of this compound salts vary depending on the specific halide and desired purity. For chloride and bromide derivatives, butanone has been identified as a convenient solvent, allowing for high purity recrystallization. jcu.cz Other solvents previously described for quaternization reactions include acetone, chloroform, dimethylformamide, water, or ethanol. jcu.cz
A typical procedure involves adding N,N-dimethylbenzylamine and the appropriate alkyl halide to a solvent like butanone, followed by stirring under reflux for approximately 12 hours. jcu.cz For instance, in the preparation of dodecyl benzyl dimethyl ammonium chloride, a reaction mixture containing dodecyl dimethyl tertiary amine and benzyl chloride in sherwood oil can be heated to 70°C with reflux for 8 hours. google.com After the reaction, the solvent can be recovered, and water may be added to form the product with crystal water, which can improve product stability. google.com The purity of the product can be evaluated using techniques such as High-Performance Liquid Chromatography (HPLC) and H1-NMR. researchgate.netjcu.cz Yield optimization often focuses on solvent selection, reaction time, temperature, and catalyst load. orientjchem.org
Precursor Chemistry: N,N-Dimethylbenzylamine and Dodecane Derivatives
Development of Advanced Synthetic Approaches
While quaternization remains the cornerstone, research continues to explore advanced synthetic approaches to improve efficiency and purity. One patent describes a method for producing alkyldimethylbenzylammonium chlorides, including this compound chloride, by reacting a purified mixture of industrial tertiary amines (containing dodecyl dimethyl amine and tetradecyl dimethyl amine) with benzyl chloride under stirring and heating conditions. google.com This method aims for a product purity of 95 mass % or higher. google.com
Mechanistic Investigations of Benzododecinium
Molecular and Supramolecular Interactions
Benzododecinium (B84619), specifically in its bromide form (this compound bromide), is recognized as a cationic surfactant. Its chemical structure comprises a benzyl (B1604629) group, a dodecyl chain, and a dimethylammonium moiety, with a central nitrogen atom carrying the positive charge, balanced by a counterion such as bromide or chloride ontosight.ai. This amphiphilic structure, featuring both hydrophilic (polar head) and hydrophobic (non-polar tail) components, is fundamental to its surface-active properties aliyuncs.comjmaterenvironsci.com.
Surfactant Properties and Aggregation Behavior
Surfactants are molecules characterized by their dual nature: a polar, hydrophilic head group and a non-polar, hydrophobic tail aliyuncs.comjmaterenvironsci.comnih.gov. In aqueous solutions, these molecules tend to self-assemble into organized structures known as micelles once a certain concentration is reached. This process, termed micellization, is a spontaneous phenomenon driven by the minimization of free energy in the system aliyuncs.comnih.gov.
The Critical Micelle Concentration (CMC) is a pivotal parameter in surfactant chemistry, defined as the concentration of surfactant molecules in a solution above which micelles spontaneously begin to form aliyuncs.comnumberanalytics.com. Below the CMC, surfactant molecules primarily exist as monomers, accumulating at interfaces and reducing surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules aggregate into micelles within the bulk solution aliyuncs.com.
Several factors significantly influence the CMC of a surfactant:
Temperature: The effect of temperature on CMC can vary. Generally, increasing temperature may decrease the CMC by reducing the hydration of hydrophilic groups, which promotes micellization. However, at extremely high temperatures, the destabilization of structured water around head groups can lead to an increase in CMC jmaterenvironsci.comnumberanalytics.comaatbio.com. For this compound bromide, studies have shown that the CMC increases with an increasing weight percentage of propane-1,2-diol in mixtures semanticscholar.orgresearchgate.netresearchgate.net.
pH: Changes in pH can alter the ionization state of ionizable surfactant headgroups, thereby influencing the CMC numberanalytics.comaatbio.com.
Ionic Strength and Additives: Increasing the ionic strength of a solution, typically through the addition of salts, can decrease the CMC. This is attributed to the reduction of electrostatic repulsion between the charged headgroups of ionic surfactants due to the screening effect of counterions aliyuncs.comnumberanalytics.comaatbio.com. Conversely, the presence of certain co-solvents can increase the CMC of this compound bromide semanticscholar.orgresearchgate.netresearchgate.net. Organic chemicals or impurities can also affect CMC by crossing into micellar areas or disrupting solvent-micelle interactions aatbio.com.
Surfactant Structure: The molecular structure of the surfactant plays a crucial role in determining its CMC. Key structural features include the length and branching of the hydrophobic tail, as well as the type and size of the hydrophilic head group aliyuncs.comnumberanalytics.comaatbio.commdpi.com. An increased hydrophobicity of the surfactant generally leads to a lower CMC aatbio.com. For this compound bromide, the presence of an aryl group in its head can inhibit micellization relative to its adsorption at the air-water interface when compared to similar surfactants ebi.ac.uk.
Representative CMC Values for this compound Bromide Studies have reported CMC values for this compound bromide, indicating its micellization behavior. For instance, CMC values of 5.25x10⁻³ M and 5.3x10⁻³ M have been determined using surface tension and density measurements, respectively ebi.ac.uk.
| Method | CMC (M) | Reference |
| Surface Tension | 5.25 x 10⁻³ | ebi.ac.uk |
| Density Measurement | 5.3 x 10⁻³ | ebi.ac.uk |
The thermodynamics of micellization provide critical insights into the energetic driving forces behind micelle formation. Key thermodynamic parameters include the standard Gibbs free energy of micellization (ΔG°m), the standard enthalpy of micellization (ΔH°m), and the standard entropy of micellization (ΔS°m) jmaterenvironsci.compjps.pkijert.org. These parameters are typically derived from the temperature dependence of the CMC jmaterenvironsci.com.
For this compound bromide, research findings consistently indicate that the standard Gibbs free energy of micellization (ΔG°m) is negative, signifying that the micellization process is spontaneous researchgate.netresearchgate.netebi.ac.uk. The standard enthalpy of micellization (ΔH°m) values have been observed to be negative and to decrease further with an increasing percentage of glycol in the mixture researchgate.netresearchgate.net. The addition of alcohols has been shown to make the micellization phenomenon more exothermic, with a more pronounced effect observed as the chain length of the added alcohol increases ebi.ac.uk.
Co-solvents can significantly alter the micellar structure and stability of surfactants by influencing the solvent environment and morphology. Studies on this compound bromide in binary mixtures with propane-1,2-diol (propylene glycol) have revealed several key effects:
The CMC of this compound bromide increases in the presence of propane-1,2-diol semanticscholar.orgresearchgate.netresearchgate.net.
Propylene (B89431) glycol molecules are believed to solubilize at the surface of micellar aggregates, which effectively scales down the charge density on the micelle surface semanticscholar.org.
This interaction leads to a decrease in zeta potential values, and at higher concentrations of propylene glycol, it can result in the collapse of the micellar structure semanticscholar.orgresearchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, has shown that the interaction of the polar part of this compound bromide with the alcohol causes a shielding effect, resulting in lower ppm values for the surfactant's peaks semanticscholar.org. Furthermore, the insertion of the alkyl chain of propane-1,2-diol within the this compound bromide micelle causes shifts in the propane-1,2-diol peaks themselves semanticscholar.org.
Generally, the addition of co-solvents can decrease the dielectric constant of the medium, leading to increased repulsion between the ionic head groups of the surfactant and consequently delaying micellization ijert.org. Some organic chemicals can also disrupt the delicate balance of solvent-micelle interactions, affecting micellar stability aatbio.com.
The degree of counterion dissociation (α) is an important parameter in understanding the behavior of ionic surfactants. For this compound bromide, the degree of counterion dissociation has been observed to be higher in mixed solvent systems compared to pure water semanticscholar.org. This phenomenon is primarily attributed to the solubilization of co-solvents like propylene glycol at the surface of the micellar aggregates, which effectively reduces the charge density on the micelle surface semanticscholar.org. In a broader context, an increase in the degree of ionization with increasing solvent percentage is expected due to a decrease in charge density on the micellar surface, which is a consequence of a reduction in the micellar aggregation number ijert.org.
The spontaneity of micellization is a fundamental characteristic of surfactant solutions. This spontaneity is quantitatively reflected by the negative values of the standard Gibbs free energy of micellization (ΔG°m) nih.govresearchgate.netresearchgate.netijert.orgphyschemres.org. For this compound bromide, the consistently negative ΔG°m values confirm that micelle formation is a spontaneous process researchgate.netresearchgate.netebi.ac.uk.
The primary driving force for micellization is the hydrophobic effect, where the non-polar tails of surfactant molecules associate to minimize their contact with water jmaterenvironsci.comresearchgate.net. For ionic surfactants like this compound, head-group repulsion also plays a significant role in defining the micellar structure and stability jmaterenvironsci.com. The micellization process can be driven by both enthalpy and entropy contributions, depending on the specific system and conditions physchemres.org.
Counterion Dissociation Parameters in Mixed Solvent Systems
Adsorption Behavior at Interfaces
The surface-active nature of this compound leads to its significant adsorption behavior at different interfaces, which is crucial for its various applications.
Adsorption at Solid-Liquid Interfaces (e.g., Silica (B1680970) Nanoparticles)
Investigations into the adsorption of this compound bromide (BDDABr) on silica (SiO2) nanoparticles (PubChem CID: 7632) have revealed complex and concentration-dependent behaviors mdpi.comnih.goveresearchco.com. Studies using the sorbent mass variation (SMV) method have shown that the adsorption isotherms can exhibit Langmuir (L-type), S-type, or "double plateau" (LS-type) characteristics mdpi.comnih.goveresearchco.com. The specific isotherm type is influenced by factors such as the size of the silica particles and the pH of the solution nih.gov. For instance, increasing the pH can lead to a transition in isotherm types from S-type, through LS-type, to L-type nih.gov. The S-type and LS-type isotherms are effectively described by one-step and two-step surface micellization models, respectively nih.gov.
Research indicates that the affinity of smaller silica nanoparticles (e.g., ~12 nm, denoted as S-SiO2) for BDDABr is lower compared to larger ones (e.g., ~24 nm or ~31 nm, denoted as L-SiO2), a phenomenon consistent with the dissociation tendency of their surface hydroxyl groups nih.gov. The adsorbed layers on both S-SiO2 and L-SiO2 are interpreted as noncomplete bilayers or isolated admicelles mdpi.comeresearchco.com. The estimated thicknesses of these adsorbed bilayers are approximately 2.9 nm for S-SiO2 and 2.7 nm for L-SiO2 mdpi.comeresearchco.com. Furthermore, the volume fractions of BDDABr within the saturated adsorbed layers are reported as 0.63 for S-SiO2 and 0.68 for L-SiO2 mdpi.comeresearchco.com. The adsorption process itself is spontaneous, as indicated by the analysis of the change in Gibbs free energy mdpi.comeresearchco.com.
Beyond silica, the adsorption of benzyldimethyldodecylammonium chloride (a form of this compound chloride, DDBAC) onto cotton nonwoven fabrics has been studied. This adsorption is influenced by several factors, including the liquor ratio, pH, temperature, and the concentration of various electrolytes in the solution. More alkaline solutions tend to increase the adsorption of DDBAC, while acidic solutions, elevated temperatures, and increased salt concentrations can reduce it researchgate.net.
Table 1: Adsorption Characteristics of BDDABr on Silica Nanoparticles
| Silica Nanoparticle Size | Adsorbed Layer Thickness (nm) | Volume Fraction of BDDABr in Saturated Layer | Isotherm Types Observed (pH/Conc. Dependent) | Adsorption Spontaneity |
| ~12 nm (S-SiO2) | ~2.9 mdpi.comeresearchco.com | 0.63 mdpi.comeresearchco.com | L-type, S-type, LS-type nih.gov | Spontaneous mdpi.comeresearchco.com |
| ~24 nm or ~31 nm (L-SiO2) | ~2.7 mdpi.comeresearchco.com | 0.68 mdpi.comeresearchco.com | L-type, S-type, LS-type nih.gov | Spontaneous mdpi.comeresearchco.com |
Adsorption at Air-Water Interfaces
As a cationic surfactant, this compound bromide (BDDABr) effectively lowers the surface tension of the medium in which it is dissolved researchgate.netmdpi.com. Surface tension measurements are a key method for determining adsorption isotherms and thermodynamic adsorption parameters at the air-water interface mdpi.com.
Comparative studies have shown that the presence of an aryl group in the BDDABr head, as opposed to a methyl group in similar surfactants like dodecylethyldimethylammonium bromide (C12EDMAB), can inhibit its micellization process more significantly relative to its adsorption at the air-water interface mdpi.comeresearchco.com. Critical micelle concentration (CMC) values for BDDABr, determined from surface tension and density measurements, are reported to be approximately 5.25 x 10⁻³ M and 5.3 x 10⁻³ M, respectively mdpi.com. The standard free energy of adsorption can be predicted from surface tension data, based on the assumption that the aryl group is equivalent to 3.5 methylene (B1212753) groups in terms of its contribution to interfacial activity mdpi.com. The fundamental principle involves surfactant molecules diffusing to the interface and aligning with their hydrophobic ends pointed towards it, thereby reducing surface tension mdpi.com.
Table 2: Critical Micelle Concentration (CMC) of BDDABr
| Method of Determination | CMC (M) |
| Surface Tension | ~5.25 x 10⁻³ mdpi.com |
| Density | ~5.3 x 10⁻³ mdpi.com |
Influence of Coadsorption (Adsolubilization) on Adsorbed Layer Thermodynamics
The coadsorption, or adsolubilization, of other molecules can significantly influence the thermodynamics of this compound's adsorbed layers. Studies have shown that the coadsorption of alcohol molecules, such as 1-butanol (B46404) and 1-heptanol, at the solid-solution interface leads to an increase in the exothermic contribution to the enthalpy of displacement per mole of adsorbed this compound cation (BDDA+) mdpi.com. The formation of surface-bound aggregates is considered a prerequisite for this alcohol coadsorption mdpi.com.
Interactions with Macromolecular Systems
This compound also exhibits notable interactions with various macromolecular systems, influencing their structure and function.
Host-Guest Interactions (e.g., with Cyclotriveratrylene-Based Supra-amphiphiles)
This compound chloride, specifically as benzyldimethyldodecylammonium chloride, has been effectively utilized as a guest molecule in host-guest interactions with cyclotriveratrylene-based supra-amphiphiles nih.gov. A novel water-soluble cyclotriveratrylene (B73569) (WCTV, core structure PubChem CID: 10188043) has been designed to interact with this compound chloride, forming pH-responsive supra-amphiphiles nih.gov. These supra-amphiphiles are capable of self-assembling into vesicles in aqueous environments nih.gov. A key characteristic of this system is its pH responsiveness: when the pH of the solution drops below 7.0, the supra-amphiphile dissociates, leading to the collapse of the vesicles nih.gov. This pH-sensitive self-assembly system has demonstrated potential for applications in controlled drug release mechanisms nih.gov.
Interactions with Polymeric Matrices (e.g., Unsaturated Polyester (B1180765) Resins, Polyvinylpyrrolidone)
This compound chloride (DDBAC) has been shown to interact with components used in polymeric matrices, specifically in the context of modifying unsaturated polyester resins (UPR). Research has investigated the reinforcement of UPR with montmorillonite (B579905) (MMT) nanoclay, where the nanoclay was organically modified using cationic this compound chloride researchgate.netresearchgate.netrsc.org. This organic modification by DDBAC influences the curing kinetics of the UPR system. The incorporation of the modified nanoclays into the UPR significantly reduces the activation energy barrier for both the redox reaction and the thermal decomposition reaction of the resin researchgate.netrsc.org. For instance, the activation energy for the pristine UPR was 118 kJ/mol for the redox reaction, which decreased to 82 kJ/mol for the UPR/MMT-DDBAC system researchgate.net. This indicates a co-catalytic effect of the organomodified nanoclay on the curing of the unsaturated polyester resin rsc.org.
While polyvinylpyrrolidone (B124986) (PVP, PubChem CID: 6917) is a widely used hydrophilic polymer in pharmaceutical and biomedical fields, often employed as a carrier or excipient due to its ability to form hydrogen bonds and influence drug solubility and crystallization nih.govnih.goveresearchco.com, specific detailed mechanistic studies focusing solely on the direct interaction between this compound and polyvinylpyrrolidone are not extensively documented in the readily available scientific literature. This compound bromide is listed as a component in ophthalmic compositions that also contain polyvinylpyrrolidone nih.gov. However, this indicates co-formulation rather than a specific investigation into their direct molecular interaction or the influence of this compound on PVP's polymeric properties.
Advanced Characterization Techniques in Benzododecinium Research
Spectroscopic Methods for Structural and Environmental Analysis
Spectroscopic techniques are fundamental for probing the molecular structure of Benzododecinium (B84619) and its interactions with different chemical environments.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for investigating the micellization process and molecular interactions of this compound. Studies on N-benzyl-N,N-dimethyldodecan-1-aminium bromide, a form of this compound, have utilized ¹H NMR to analyze the micellization process in aqueous solutions ebi.ac.uksemanticscholar.org. By examining chemical shifts and Nuclear Overhauser Effect (NOE) measurements as a function of concentration, researchers have provided experimental evidence that the benzyl (B1604629) group of the compound changes its position during micellization, ultimately locating itself within the micelle core ebi.ac.uk.
Further research has explored the impact of co-solvents, such as propane-1,2-diol (propylene glycol), on the micellar structure of this compound bromide. ¹H NMR experiments revealed upfield shifts of this compound bromide peaks when propane-1,2-diol was added, compared to pure this compound bromide solutions semanticscholar.orgresearchgate.netresearchgate.net. This shift is attributed to the interaction of the polar part of this compound bromide with the alcohol, leading to a shielding effect and consequently, lower ppm values in the NMR spectrum semanticscholar.orgresearchgate.net. The intensity of peaks corresponding to this compound bromide protons also decreased with increasing mass ratio of propylene (B89431) glycol, most notably with the addition of 5 weight percentage of the alcohol semanticscholar.org. Protons of the aromatic ring showed a shift from 7.43 – 7.41 ppm, consistent with a 0.15 mass fraction of added propane-1,2-diol semanticscholar.org.
Table 1: Illustrative ¹H NMR Chemical Shift Observations for this compound Bromide Micellization
| Functional Group/Proton Environment | Observation in Micellar Solution | Effect of Propane-1,2-diol Addition | Reference |
| Benzyl group | Changes position, located inside micelle | Upfield shifts, shielding effect | ebi.ac.uksemanticscholar.orgresearchgate.net |
| Aromatic ring protons | - | Shift from 7.43 – 7.41 ppm (with 0.15 mass fraction propane-1,2-diol) | semanticscholar.org |
| Overall this compound peaks | - | Decrease in intensity with increasing propylene glycol mass ratio | semanticscholar.org |
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups and characterize the molecular structure of compounds by analyzing their vibrational modes spectroscopyonline.commdpi.com. For this compound, FTIR spectroscopy can provide insights into the presence and environment of its characteristic functional groups, such as the quaternary ammonium (B1175870) center, alkyl chains, and benzyl moiety. PubChem, for instance, provides FTIR spectra for this compound bromide, indicating its utility in structural verification nih.gov. While specific detailed research findings on the interpretation of this compound's FTIR spectrum were not extensively detailed in the provided snippets, FTIR is generally used in surfactant research to confirm the successful formation or encapsulation within various systems, such as microemulsions and polymeric nanocarriers researchgate.netresearchgate.net. Its non-destructive nature and ability to analyze complex mixtures make it valuable for preliminary assessments and understanding chemical bonding spectroscopyonline.commdpi.com.
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the absorption or transmission of UV and visible light by a sample, providing information on its composition and concentration technologynetworks.com. In the context of this compound research, particularly when it is incorporated into formulations or acts as a solubilizing agent, UV-Vis spectroscopy can be crucial. For instance, in studies involving drug-loaded nanocarriers, UV-Vis results have indicated high encapsulation efficiency values and revealed the influence of external factors on release profiles researchgate.net. While direct specific UV-Vis spectral data for this compound itself were not detailed, the technique is broadly applicable for monitoring its behavior in solutions, assessing its stability (e.g., degradation or aggregation over time), and potentially characterizing its interactions with other components by observing changes in absorbance lcms.cz. Shifts in peak absorbance wavelengths can also be useful for characterizing very small nanoparticles technologynetworks.com.
Fourier Transform Infrared (FTIR) Spectroscopy
Scattering and Electrokinetic Techniques for Colloidal Systems
These techniques are essential for understanding the physical properties of this compound when it forms colloidal structures, such as micelles, in solution.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a widely used technique to determine the hydrodynamic radius (Rh) and size distribution of particles, including micelles and aggregates, in solution semanticscholar.orgharvard.edumdpi.comunchainedlabs.comresearchgate.netbrookhaveninstruments.com. DLS measures the time-dependent fluctuations in scattered light, which are directly related to the rate of diffusion of molecules or particles harvard.eduunchainedlabs.com. This allows for the assessment of monodispersity and aggregation state harvard.edu.
In research involving this compound bromide, DLS has been employed to study the formation and characteristics of micellar structures in aqueous propylene glycol mixtures semanticscholar.org. The technique helps in understanding how the presence of co-solvents and temperature gradients impact the size and stability of these micellar colloids semanticscholar.org. DLS is highly sensitive to small amounts of aggregates, making it effective for tracking aggregation and size changes over time harvard.edumdpi.comwyatt.com.
Table 2: Illustrative DLS Observations for this compound Micelles
| Parameter | Observation/Trend | Context/Condition | Reference |
| Hydrodynamic Diameter (Dh) | Changes with concentration and co-solvent addition | Micelle formation, presence of propylene glycol | semanticscholar.org |
| Aggregate size | Decrease with increasing surfactant concentration above CMC | General surfactant micellization behavior | researchgate.net |
| Micellar structure | Spherical or spheroidal, typically < 20 nm | General micelle formation | researchgate.net |
Zeta potential is a critical parameter for evaluating the electrostatic stability of colloidal systems by measuring the electrical potential at the slipping plane of a particle in solution mdpi.comparticle-metrix.comnih.govhoriba.com. A higher absolute zeta potential value (e.g., greater than +30 mV or less than -30 mV) generally indicates a more stable colloidal system, as the increased repulsive forces between particles prevent aggregation and flocculation particle-metrix.comdiva-portal.orgresearchgate.net.
For this compound, a cationic surfactant, zeta potential measurements are crucial for understanding the stability of its micellar solutions and its interactions with other components. Studies have shown that in mixtures containing this compound bromide and propylene glycol, zeta potential values decreased as a result of the glycol's effect on the charge of the micellar colloid semanticscholar.orgresearchgate.net. This decrease in zeta potential can lead to a collapse of the micellar structure, indicating a reduction in colloidal stability semanticscholar.orgresearchgate.net. The ability to measure zeta potential allows researchers to optimize formulations and predict the behavior of this compound-containing systems in complex environments particle-metrix.comhoriba.com.
Table 3: Illustrative Zeta Potential Observations for this compound Colloidal Systems
| Parameter | Observation/Trend | Context/Condition | Reference |
| Zeta Potential (ζ) | Decreases with increasing propylene glycol percentage | This compound bromide in aqueous propylene glycol mixtures | semanticscholar.orgresearchgate.net |
| Colloidal Stability | Decreased, leading to micellar collapse | Result of decreased zeta potential | semanticscholar.orgresearchgate.net |
| Stability Threshold | Generally considered stable if | ζ | > ±30 mV |
Dynamic Light Scattering (DLS) and Photon Correlation Spectroscopy (PCS) for Aggregate Sizing
Microscopy and Diffraction Techniques for Material Microstructure
Microscopy and diffraction techniques are indispensable for understanding the microstructure of materials involving this compound, offering insights into surface morphology, nanostructure, and crystalline phases.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique that utilizes a focused beam of electrons to generate signals, revealing the surface morphology and characteristics of a material. nih.gov This method provides high-resolution imaging and elemental mapping, making it valuable for examining the topography of various materials. nih.gov In this compound research, SEM has been employed to investigate surface interactions, particularly in the context of microbial corrosion. For instance, SEM analysis has shown that the presence of benzyldimethyldodecylammonium chloride (a form of this compound) can mitigate the formation of biofilm by D. desulfuricans on surfaces like 304 stainless steel. ontosight.ai This demonstrates SEM's utility in visualizing the impact of this compound on surface-associated microbial structures and evaluating the cell-substrate interface in biomaterial studies. SEM typically achieves nanometer-level resolution, providing detailed views of surface features. nih.gov
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that involves transmitting an electron beam through a very thin specimen to produce a two-dimensional representation. This technique is particularly valuable for characterizing nanostructures due to its exceptional resolution for structural features and crystal arrangements. In the field of nanomedicine, TEM is a crucial tool for analyzing the shape, size, and morphology of nanoparticles, as well as observing potential changes in these characteristics after drug integration. While specific detailed research findings on this compound's nanostructure via TEM were not extensively detailed in the immediate search, TEM is generally applied to study the interaction of the polar parts of compounds like this compound within complex systems, such as micelles or adsorbed layers. Its ability to reveal sub-nanometer structural details makes it essential for understanding the fundamental properties and behavior of this compound in nano-scale applications.
Atomic Force Microscopy (AFM) for Surface Topography and Nanotribological Properties
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that maps the surface topography of materials at the nanoscale using a physical probe. AFM is instrumental in studying nanoscale surface and interfacial properties, including surface morphology, topography, and roughness. Beyond topography, AFM can assess nanomechanical surface properties such as adhesion, modulus, and deformation. It is also a powerful tool in nanotribology, allowing for the investigation of friction, lubrication, and wear at the nanoscale, providing insights into surface interactions. In biomaterials research, AFM is used to characterize surface roughness and microstructure, and to evaluate changes in surface features after in vitro testing. The technique's ability to control applied vertical force down to piconewton levels makes it critical for characterizing the mechanical properties of thin films and advanced coatings.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
Confocal Laser Scanning Microscopy (CLSM) is an invaluable technique for studying biofilms, enabling real-time, non-invasive visualization of fully hydrated, living specimens. It is particularly effective for deciphering the three-dimensional structure and reactivity of microbial biofilms. CLSM, often used with fluorescent stains, can differentiate between live and dead bacteria within a biofilm, providing detailed insights into the efficacy of antimicrobial agents. In research involving this compound, CLSM has been crucial for imaging biofilms and observing the compound's impact on their formation. Studies have shown that benzyldimethyldodecylammonium chloride (BDMDAC) can mitigate biofilm formation by bacteria such as D. desulfuricans. ontosight.ai CLSM allows researchers to obtain spatial information regarding cell and matrix distribution within biofilms, highlighting how agents like this compound influence biofilm architecture and the localization of its components.
Thermal Analysis Methods
Thermal analysis encompasses a group of techniques that measure changes in the physical or chemical properties of a sample as a function of temperature. These methods are vital for characterizing the thermal behavior, stability, and composition of materials, including this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two primary thermal analysis methods applied in this compound research. TGA measures the change in mass of a sample as it is heated or cooled under a controlled atmosphere. This technique is used to assess the thermal stability and decomposition behavior of materials. For this compound, TGA studies can provide insights into its thermal degradation pathways, particularly for benzyl quaternary ammonium compounds. It can also be used to investigate the interactions of the polar part of this compound with other substances.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with temperature changes in a sample. DSC is crucial for identifying phase transitions, such as melting and crystallization, and for determining melting points. It can also reveal chemical reactions and physical interactions within a material. In pharmaceutical research, DSC is used for purity determination and identifying different polymorphic forms of a compound, which can significantly affect its bioavailability and dissolution rates. The combination of TGA and DSC can provide more comprehensive insights, for example, by allowing for the detailed examination of decomposition behavior alongside apparent melting.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time torontech.comnih.gov. This method is instrumental in identifying and quantifying thermal transitions such as melting points, crystallization, glass transitions, and polymorphic transitions torontech.com. For compounds like this compound bromide, calorimetry experiments have been utilized to determine cumulative molar enthalpy changes ebi.ac.uk. This approach allows for the calculation of the enthalpy of micellization (ΔmicH) and the critical micelle concentration (CMC), providing insights into the compound's self-assembly behavior in solution ebi.ac.uk. The interpretation of DSC curves helps in understanding how materials react to heat, revealing physical and chemical changes like endothermic or exothermic processes or changes in heat capacity torontech.comtainstruments.com.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to measure the mass of a sample over time as its temperature changes, providing critical information about its thermal stability and decomposition behavior wikipedia.org. A material is considered thermally stable if it does not undergo mass loss under the influence of temperature within a desired range netzsch.com. TGA is employed to determine the temperature at which a material begins to decompose or react, along with the extent of mass change netzsch.com. In the context of this compound research, TGA has been applied to assess the thermal decomposition characteristics of this compound bromide epo.org. This analysis helps in understanding the upper use temperature of the material, beyond which degradation may occur wikipedia.org.
Chromatographic and Electrophoretic Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in complex mixtures, as well as for assessing purity torontech.com. For this compound chloride, HPLC is a standard method for purity assessment, with reported purities exceeding 95%, and specific analyses showing values such as 99.36% at 200 nm lgcstandards.com. The method involves preparing the sample, selecting appropriate mobile and stationary phases, and then injecting the sample into the HPLC system where components are separated based on their interactions with the stationary phase torontech.com. Detection methods like UV-Vis are used to identify and quantify the separated components torontech.com. HPLC is also crucial for the quantitative determination of related compounds like benzalkonium chloride (BAC), of which this compound chloride is a component, in various samples nih.govthermofisher.com. Peak purity analysis, often using diode array detectors, ensures that peaks are consistent across their spectrum, indicating high purity torontech.com.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a powerful separation technique known for its high resolution, rapid analysis times, and minimal sample and solvent consumption diva-portal.org. It is particularly effective for the separation and analysis of a diverse range of analytes, including ions, small molecules, and complex proteins diva-portal.orgrsc.org. CE has been successfully applied to the separation and determination of benzalkonium chloride (BAC) homologues nih.gov. The separation in CE occurs inside a narrow capillary, where analytes are separated based on differences in their total mobility, which is influenced by their charge, size, and the electroosmotic flow (EOF) diva-portal.org. Optimized CE methods for BAC homologues have achieved good run-to-run and day-to-day precision, with relative standard deviations (RSDs) typically below 8% for concentration measurements nih.gov.
Electroanalytical and Surface Tension Techniques
Electrical Conductivity Measurements
Electrical conductivity measurements are extensively used in the study of surfactants like this compound bromide, particularly for determining their critical micelle concentration (CMC) ebi.ac.uksemanticscholar.org. The CMC is a crucial parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles in a solution semanticscholar.org. Conductometric techniques involve measuring the specific conductance (κ) of surfactant solutions as a function of concentration, with the CMC typically determined from the intersection of linear slope plots semanticscholar.org.
For this compound bromide, electrical conductivity measurements have been conducted in various solvent systems, including aqueous propylene glycol mixtures semanticscholar.org. Research findings indicate that the CMC values for this compound bromide can be determined from specific conductivity measurements, and these values can be influenced by the presence of co-solvents ebi.ac.uksemanticscholar.org. For instance, CMC values for this compound bromide (BDDAB) determined from surface tension and density measurements were reported as 5.25 x 10⁻³ M and 5.3 x 10⁻³ M, respectively ebi.ac.uk.
Table 1: Critical Micelle Concentration (CMC) of this compound Bromide
| Method of Determination | CMC Value (M) | Reference |
| Surface Tension | 5.25 x 10⁻³ | ebi.ac.uk |
| Density | 5.3 x 10⁻³ | ebi.ac.uk |
| Electrical Conductivity | Varies with additive content (increases with propylene glycol) | ebi.ac.uksemanticscholar.org |
The results from conductivity studies show that as the weight percentage of propylene glycol in mixtures increases, the critical micellar concentration values tend to increase semanticscholar.org. This highlights the utility of electrical conductivity measurements in understanding the micellization process and the influence of solution composition on the self-assembly of this compound.
Surface Tension and Interfacial Tension Analysis
Surface tension and interfacial tension analyses are critical techniques for characterizing the behavior of surfactants like this compound. These measurements provide insights into the compound's ability to reduce surface energy at liquid-air or liquid-liquid interfaces and its tendency to form aggregates, such as micelles, in solution.
This compound bromide (BDDABr), a common form of the compound, is known to significantly lower the surface tension of the medium in which it is dissolved. ebi.ac.uk This reduction in surface tension is a hallmark of surfactant activity, where the molecules preferentially adsorb at the interface, orienting their hydrophobic tails away from the aqueous phase and their hydrophilic heads towards it. ebi.ac.ukwikipedia.org
A key parameter derived from surface tension measurements is the Critical Micelle Concentration (CMC). The CMC represents the concentration of a surfactant above which micelles begin to form in the bulk solution, and beyond this point, the surface tension typically remains relatively constant or changes with a reduced slope. wikipedia.org Studies have determined the CMC for Benzyldimethyldodecylammonium Bromide (BDDABr) using both surface tension and density measurements. The values obtained are notably similar, indicating consistency across different measurement techniques. ebi.ac.uk
Table 1: Critical Micelle Concentration (CMC) of Benzyldimethyldodecylammonium Bromide (BDDABr)
| Measurement Method | CMC (M) |
| Surface Tension | 5.25 x 10⁻³ ebi.ac.uk |
| Density | 5.3 x 10⁻³ ebi.ac.uk |
Note: This table is presented in a static format. In an interactive digital environment, these data points could be dynamically filtered, sorted, or visualized.
Further research has explored the impact of molecular structure on the micellization and adsorption behavior of this compound. For instance, the presence of an aryl group in the head of BDDABr, as opposed to a methyl group in similar compounds like dodecylethyldimethylammonium bromide (C12EDMAB), has been observed to influence its micellization process relative to its adsorption at the air-water interface. ebi.ac.uk This suggests that subtle changes in the chemical structure of this compound can significantly alter its amphiphilic balance and interfacial properties.
Beyond surface tension, interfacial tension analysis is crucial for understanding this compound's behavior at the interface between two immiscible liquids, such as oil and water. Surfactants are known to reduce interfacial tension, and this reduction is directly related to the surfactant concentration. comsol.it Computational methods, such as all-atom molecular dynamics (MD) simulations, are also employed to predict both interfacial and surface tensions of various surfactants, including ionic compounds, providing theoretical insights that complement experimental findings. rsc.org
Sorbent Mass Variation (SMV) Method for Adsorption Studies
The Sorbent Mass Variation (SMV) method is an advanced technique specifically developed to investigate adsorption phenomena at solid-liquid interfaces. ebi.ac.uknih.govsemanticscholar.orgresearchgate.net This method is particularly valuable as it provides detailed information about the structure and composition of the adsorbed layer, including its thickness. ebi.ac.uknih.gov
Research has extensively utilized the SMV method to study the adsorption of Benzyldimethyldodecylammonium Bromide (BDDABr), a cationic surfactant, onto silica (B1680970) (SiO₂) nanoparticles. These studies often involve silica nanoparticles of varying sizes, such as approximately 12 nm (S-SiO₂) and 24 nm (L-SiO₂), suspended in water. ebi.ac.uknih.govresearchgate.net
The adsorption isotherms derived from SMV studies typically exhibit a linearly declining tendency in the saturated adsorption regime, which aligns with the predictions of the SMV model. ebi.ac.uknih.govresearchgate.net The observed adsorption behavior is often interpreted as the formation of noncomplete bilayers or isolated admicelles on the silica surface. ebi.ac.uknih.govresearchgate.net
Quantitative data obtained from these studies provide specific parameters related to the adsorbed layers. For instance, the estimated thicknesses of the adsorbed bilayers of BDDABr on S-SiO₂ and L-SiO₂ nanoparticles are approximately 2.9 nm and 2.7 nm, respectively. ebi.ac.uknih.govresearchgate.net Furthermore, the volume fractions of BDDABr within these saturated adsorbed layers have been determined. ebi.ac.uknih.govresearchgate.net
Table 2: Adsorption Characteristics of Benzyldimethyldodecylammonium Bromide (BDDABr) on Silica Nanoparticles via SMV Method
| Silica Nanoparticle Size | Adsorbed Bilayer Thickness (nm) | Volume Fraction of BDDABr in Saturated Layer |
| ~12 nm (S-SiO₂) | ~2.9 ebi.ac.uknih.govresearchgate.net | 0.63 ebi.ac.uknih.govresearchgate.net |
| ~24 nm (L-SiO₂) | ~2.7 ebi.ac.uknih.govresearchgate.net | 0.68 ebi.ac.uknih.govresearchgate.net |
Note: This table is presented in a static format. In an interactive digital environment, these data points could be dynamically filtered, sorted, or visualized.
The analysis of the Gibbs free energy change during the adsorption process consistently indicates that the adsorption of BDDABr on silica nanoparticles is a spontaneous phenomenon. ebi.ac.uknih.govresearchgate.net These findings collectively demonstrate the efficacy of the SMV method in thoroughly investigating surfactant adsorption at solid-liquid interfaces, yielding valuable information on the structural characteristics and thermodynamic aspects of the formed adsorbed layers. ebi.ac.uknih.govresearchgate.net Moreover, the adsorption of BDDABr on silica nanoparticles has been shown to be influenced by factors such as the size of the silica particles and the pH of the solution, leading to various isotherm types, including Langmuir (L-type), S-type, and "double plateau" (LS-type) isotherms, depending on the specific experimental conditions. researchgate.net
Theoretical and Computational Chemistry Studies of Benzododecinium
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, rooted in quantum mechanics, are employed to determine the electronic structure, molecular geometry, and various spectroscopic properties of molecules. These methods solve the Schrödinger equation for a given system, providing insights into the distribution of electrons and the forces between atoms. wikipedia.org
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency for systems of moderate size. wikipedia.orgjournalirjpac.commit.edu DFT calculates the total energy of a system based on its electron density, which is a more computationally tractable variable than the many-electron wavefunction. mit.edu
For Benzododecinium (B84619), DFT calculations could be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the this compound cation. This involves finding the minimum energy conformation by optimizing bond lengths, bond angles, and dihedral angles. journalirjpac.comsemanticscholar.org Such studies would reveal the preferred conformation of the long alkyl chain and the benzyl (B1604629) group, which are crucial for its surfactant properties.
Analyze Electronic Properties: Investigate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability, chemical reactivity, and spontaneous polarizability. journalirjpac.comsemanticscholar.orgresearchgate.net
Map Molecular Electrostatic Potential (MEP): Generate MEP maps to visualize the charge distribution across the molecular surface. MEP maps are essential for identifying potential electrophilic and nucleophilic sites within the molecule, indicating regions prone to attack by electron-rich or electron-deficient species. journalirjpac.com This information is particularly relevant for understanding the interactions of the cationic headgroup of this compound with negatively charged surfaces or biological membranes.
Illustrative Data Table: Predicted Electronic Properties (Hypothetical)
| Property | Typical Range (DFT) | Potential for this compound |
| HOMO Energy (eV) | -5 to -10 | Expected to be negative |
| LUMO Energy (eV) | -1 to 5 | Expected to be positive |
| HOMO-LUMO Gap (eV) | 2 to 10 | Indicative of stability |
| Dipole Moment (Debye) | 0 to 10+ | Significant due to charge |
| Molecular Volume (ų) | Varies | Large due to long chain |
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemical approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net It accounts for electron-electron repulsion in an average way, neglecting instantaneous electron correlation. researchgate.net
While DFT generally offers a better description of electron correlation and is often preferred for larger systems, HF calculations can serve as a valuable benchmark for comparative studies. chemrxiv.org For this compound, HF calculations could be used to:
Provide a Baseline: Establish a fundamental electronic structure description, which can then be compared with more sophisticated DFT results to assess the importance of electron correlation effects on specific properties. scirp.org
Evaluate Basis Set Performance: Compare the convergence and accuracy of different basis sets (discussed below) when applied to this compound, particularly for properties like molecular geometry and charge distribution. gaussian.com
Explore Reactivity: While less accurate for some properties than DFT, HF can still provide insights into the general reactivity trends and charge distribution, especially for the cationic headgroup. semanticscholar.org
In quantum chemical calculations, basis sets are mathematical functions used to describe the atomic orbitals that combine to form molecular orbitals. d-nb.info The choice of basis set significantly impacts both the accuracy and computational cost of a calculation. schrodinger.comcp2k.orgfrontiersin.org
For this compound, considerations for basis set selection would include:
Size and Quality: Larger basis sets (e.g., triple-zeta or quadruple-zeta) with polarization and diffuse functions provide higher accuracy but come with a significantly increased computational cost. d-nb.infoschrodinger.comcp2k.org Polarization functions are crucial for describing bond angles and shapes, while diffuse functions are important for systems with anions, excited states, or long-range interactions, which might be relevant for the charged this compound cation and its interactions. schrodinger.comcp2k.org
Computational Efficiency: Given the relatively large size of this compound (C21H38N+), a balance between accuracy and computational feasibility is essential. schrodinger.com For initial geometry optimizations, smaller basis sets (e.g., 6-31G(d,p)) might be employed, followed by more extensive basis sets for single-point energy calculations or specific property analyses. journalirjpac.com
Frozen Core vs. All-Electron: For heavier atoms, using frozen core basis sets can reduce computational expense by treating core electrons as a fixed potential, while valence electrons are treated explicitly. researchgate.net This approximation is generally safe for LDA and GGA functionals in DFT. researchgate.net
Illustrative Data Table: Basis Set Impact on Computational Cost (Conceptual)
| Basis Set Type | Description | Relative Computational Cost | Expected Accuracy |
| Minimal | STO-3G | Low | Low |
| Split-Valence | 3-21G, 6-31G(d,p) | Medium | Moderate |
| Correlation-Consistent | cc-pVDZ, cc-pVTZ (with diffuse functions) | High | High |
Hartree-Fock (HF) Methods in Comparative Studies
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. wikipedia.orgrug.nl By solving Newton's equations of motion for atoms and molecules, MD simulations can provide insights into dynamic processes such as conformational changes, self-assembly, and interactions with solvents over various timescales. nih.gov
As a cationic surfactant, this compound is known to form self-assembled structures in aqueous solutions. MD simulations are particularly well-suited for investigating these complex processes. rug.nlrsc.orgresearchgate.net
For this compound, MD simulations could be used to:
Observe Micelle Formation: Simulate the spontaneous aggregation of this compound monomers into micelles above their critical micelle concentration (CMC). This would involve starting with a random distribution of surfactant molecules in water and observing their time-evolution. nih.govrsc.org
Investigate Micelle Structure and Dynamics: Characterize the size, shape (e.g., spherical, worm-like), and internal organization of the formed micelles. nih.govresearchgate.net This could include analyzing the packing density of the hydrophobic dodecyl chains in the core and the arrangement of the hydrophilic benzylammonium headgroups at the micelle-water interface. rsc.org
Explore Vesicle Formation: While often more challenging to simulate due to longer timescales and larger system sizes, MD simulations could potentially explore the formation of larger aggregates like vesicles, especially using coarse-grained models. d-nb.inforesearchgate.net This would involve studying the transition pathways from smaller aggregates to bilayer structures. d-nb.info
Analyze Aggregation Number: Determine the average number of this compound molecules that constitute a micelle (aggregation number) under different conditions (e.g., concentration, temperature). rsc.org
Illustrative Data Table: Micelle Properties from MD Simulations (Conceptual)
| Property | Typical Value (Surfactants) | Potential for this compound |
| Aggregation Number | 20-100+ | Dependent on conditions |
| Micelle Shape | Spherical, worm-like | Expected to be spherical |
| Critical Micelle Concentration (CMC) | mM to µM | Could be predicted |
| Solvent Accessible Surface Area (SASA) | Varies | Changes during self-assembly |
Solvent effects play a critical role in determining the properties and reactivity of molecules in solution. Continuum solvent models simplify the solvent by treating it as a continuous, polarizable dielectric medium rather than explicitly representing individual solvent molecules. fiveable.menih.gov This approach significantly reduces computational cost while still capturing the average solvent effects. nih.gov
For this compound, continuum models could be applied to:
Self-Consistent Reaction Field (SCRF) Theory: SCRF methods, such as the Polarizable Continuum Model (PCM), account for the polarization of the solvent by the solute's electric field, and vice versa, in a self-consistent manner. cp2k.orgnih.gov This is crucial for charged molecules like this compound, where the solute's charge distribution strongly interacts with the surrounding dielectric medium. cp2k.org SCRF calculations can predict solvation free energies, molecular geometries in solution, and changes in electronic properties due to solvation. nih.gov
Illustrative Data Table: Solvation Energies (Conceptual)
| Method | Solvent (Dielectric Constant) | Solvation Free Energy (kcal/mol) |
| DFT/PCM | Water (ε ≈ 78.4) | Expected negative value |
| DFT/PCM | Ethanol (ε ≈ 24.5) | Expected negative value |
| DFT/Onsager | Water (ε ≈ 78.4) | Expected negative value |
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound, like other quaternary ammonium (B1175870) compounds, is crucial for understanding its flexibility and preferred spatial arrangements, which directly influence its interactions. Given its structure, featuring a dodecyl chain, a benzyl group, and two methyl groups attached to a central nitrogen atom, this compound exhibits various possible conformations arising from the rotation around single bonds, particularly within the long alkyl chain.
Computational studies, such as Monte Carlo simulations, have been employed to investigate the behavior of quaternary ammonium salt (QAS) cations, a class to which this compound belongs, in complex environments. For instance, in studies involving the organic modification of montmorillonite (B579905) (MMT) nanoclay with QAS, simulations revealed that the QAS cations primarily reside in the surface area of the clay, with their distribution transitioning from a single-layered to a multi-layered structure depending on the loading of the intercalated cations. These simulations also provide insights into the energy changes within these complexes, indicating the thermodynamic favorability of certain conformations and arrangements researchgate.net.
The intermolecular interactions of this compound are predominantly governed by its cationic nature. The positively charged nitrogen atom facilitates electrostatic interactions with negatively charged surfaces, such as bacterial cell membranes nih.gov. This interaction is a fundamental aspect of its antimicrobial mechanism, where adsorption to the membrane leads to disruption and subsequent cell inactivation nih.gov.
Furthermore, as a cationic surfactant, this compound exhibits specific interfacial behaviors. Calculations considering different orientations of surfactants at the water-air interface have shown that structural differences, such as the presence of an aryl group, can influence the efficiency and effectiveness of adsorption, and the standard free energy of adsorption can be predicted based on surface tension data ebi.ac.uk. In ophthalmic nanoemulsions, this compound bromide, also a QAC, concentrates in the oil phase, which can reduce its toxicity by limiting its release and interaction with ocular tissues, highlighting its specific partitioning and interaction within emulsion systems acs.org.
Statistical Thermodynamics and Reaction Kinetics Modeling
Computational approaches in statistical thermodynamics and reaction kinetics modeling aim to predict macroscopic properties and reaction rates from molecular-level information.
Microkinetic modeling, which involves analyzing individual elementary steps within a complex reaction, has been applied to systems where this compound plays a role. A notable example is its use as an organic modifier, specifically this compound chloride (DDBAC), to enhance the properties of montmorillonite (MMT) nanoclay in unsaturated polyester (B1180765) resin (UPR) composites. Studies investigating the curing kinetics of UPR incorporating DDBAC-modified clay have utilized advanced isoconversional methods, such as the Trache-Abdelaziz-Siwani (TAS) and Vyazovkin's method coupled with the compensation effect (Vya/CE), based on dynamic differential scanning calorimetry (DSC) data researchgate.netrsc.org.
These kinetic analyses revealed that the incorporation of the DDBAC-modified nanoclays significantly reduced the activation energy barrier for the redox reaction during the UPR curing process. For example, the activation energy decreased from 118 kJ/mol for the pristine UPR to 82 kJ/mol for the UPR/MMT-DDBAC system researchgate.net. This reduction in activation energy indicates an enhanced reaction rate and highlights the catalytic or accelerating role of the modified nanoclay, influenced by the presence of this compound.
The table below summarizes the effect of this compound chloride (DDBAC) modification on the activation energy of unsaturated polyester resin (UPR) curing:
| System | Activation Energy (kJ/mol) | Reference |
| Pristine UPR | 118 | researchgate.net |
| UPR/MMT-DDBAC System | 82 | researchgate.net |
Prediction of Thermodynamic Properties
Machine Learning and Chemoinformatics Applications in this compound Research
Machine learning (ML) and chemoinformatics are increasingly employed in chemical research to predict properties, identify patterns, and accelerate the discovery and optimization of compounds. In the context of this compound, these computational approaches are beginning to find applications.
Chemoinformatics involves the use of computational and informational techniques to solve a range of problems in chemistry, including the analysis of chemical structures and properties. This compound, as a well-defined chemical entity, can be integrated into chemoinformatics databases for various analyses. For example, its presence and concentration levels have been monitored in environmental samples, such as sewage sludge, and correlated with human exposure, demonstrating its inclusion in chemical exposome studies that can leverage chemoinformatics for data management and analysis acs.orgresearchgate.net.
A direct application of computational methods, including those related to chemoinformatics and potentially incorporating machine learning principles, is virtual screening. In studies aimed at repurposing existing FDA-approved medications, this compound has been evaluated for its potential activity against specific biological targets. For instance, virtual screening against the Gyr protein of Pseudomonas aeruginosa identified this compound with a binding affinity score of -5.0. This indicates its potential for interaction with the target protein, suggesting a computational prediction of its antibacterial activity against this pathogen impactfactor.org.
While comprehensive studies focusing solely on applying advanced machine learning models (e.g., deep learning for de novo design or property prediction) specifically to this compound are not extensively detailed in the current literature, the compound's inclusion in various chemical datasets (e.g., DrugBank) drugbank.com and environmental monitoring efforts acs.orgresearchgate.net positions it within the scope of future ML and chemoinformatics investigations aimed at predicting its diverse chemical and biological properties. The development of predictive machine-learning models using structured datasets, as mentioned in the broader context of drug research, could certainly be applied to this compound to forecast its behavior, optimize its synthesis, or discover new applications drugbank.com.
Material Science Applications and Design Principles Involving Benzododecinium
Design and Optimization of Advanced Surfactant Systems
Benzododecinium (B84619), such as this compound bromide (BDDAB), functions as a cationic surfactant, a property that is crucial for the design and optimization of various advanced surfactant systems wikipedia.org. The effectiveness of a surfactant system is often characterized by its critical micelle concentration (CMC), the point at which surfactant molecules begin to spontaneously form micelles in a solution slideshare.net.
Research has shown that the CMC of cationic surfactants like BDDAB can be influenced and optimized by the addition of co-solvents or additives. For instance, studies on BDDAB have demonstrated a linear decrease in its CMC with increasing additive content, such as certain alcohols ebi.ac.uk. This indicates a pathway for optimizing surfactant performance by tuning the solution environment.
Table 1: Effect of Alcohol Additives on Critical Micelle Concentration (CMC) of Benzyldimethyldodecylammonium Bromide (BDDAB)
| Additive Type | Effect on CMC | Reference |
| 1-butanol (B46404) | Linear decrease | ebi.ac.uk |
| 1-heptanol | Linear decrease | ebi.ac.uk |
In ophthalmic nanoemulsion formulations, this compound bromide is utilized for its surface-active properties and as a preservative nih.govnih.govacs.orgscispace.com. Its cationic nature allows it to impart a positive charge to oil nanodroplets, which is critical for enhancing the stability of the emulsion through electrostatic repulsion scispace.com. Furthermore, in these systems, this compound bromide tends to concentrate in the oil phase, which can mitigate its release and potential toxicity to ocular tissues nih.govacs.org. Similarly, this compound chloride has been investigated as a cationic agent in nanoemulsions, where its lipophilicity influences its distribution between the oil and aqueous phases, thereby impacting the formulation's safety profile and ocular tolerance oup.com. The optimization of such nanoemulsion compositions often involves a careful balance of surfactants and co-surfactants to achieve desired droplet size and stability ebi.ac.uknih.gov.
The synergistic interaction between quaternary ammonium (B1175870) compounds, including this compound bromide, and anionic surfactants can lead to enhanced antimicrobial properties and improved dynamic surface activity, which is a key aspect in the design of advanced sanitizing compositions google.com.
Development of Functional Materials and Composites
This compound plays a role in the development of functional materials and composites, particularly through its ability to modify material interfaces and influence structural properties.
The incorporation of organically modified nanoclays into polymer matrices is a well-established method for enhancing the mechanical, thermal, and barrier properties of composites ua.esmdpi.comresearchgate.netrsc.org. Quaternary ammonium salts (QAS) are widely employed as organic modifiers for nanoclays, facilitating their dispersion within hydrophobic polymer matrices ua.esmdpi.comimim.plmdpi.comacs.orgnih.gov. This compound, being a quaternary ammonium compound, is highly relevant in this context.
Specifically, benzyldimethyldodecylammonium chloride, a form of this compound chloride (often referred to by trade names like Dodigen), has been successfully used to modify montmorillonite (B579905) (MMT) clay nih.gov. This modification leads to the intercalation of the QAS molecules into the clay layers, expanding the interlayer spacing and promoting the formation of exfoliated or partially exfoliated structures within the polymer matrix nih.gov.
Table 2: Impact of Quaternary Ammonium Salt (QAS) Modification on Polyamide 6 (PA6)/Clay Nanocomposites
| QAS Modifier | Nanocomposite Structure | Thermal Behavior (vs. pure PA6) | Mechanical Properties | Reference |
| Dodigen | Exfoliated/Intercalated | Similar | Improved | nih.gov |
| Cetremide | Exfoliated/Intercalated | Similar | Improved | nih.gov |
| Genamin | Exfoliated/Intercalated | Similar | Improved | nih.gov |
The resulting polyamide 6 (PA6) nanocomposites exhibit improved mechanical properties while maintaining similar thermal stability compared to the pure polymer nih.gov. The effectiveness of QAS in enhancing composite properties is often dependent on the alkyl chain length of the modifier, with longer chains generally leading to better compatibility and stronger reinforcement effects in certain epoxy composites imim.pl. This highlights the importance of the dodecyl chain in this compound for optimizing interactions within these composite systems.
This compound has been investigated for its role in controlling pore size during the synthesis of hydrogels nih.gov. Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water, and their pore size and microarchitecture are critical for various applications, particularly in tissue engineering and drug delivery kinampark.comnih.gov.
While general methods for controlling hydrogel porosity include solvent casting/particle leaching, freeze-drying, and gas foaming kinampark.complos.org, the specific mechanism by which this compound influences pore size is related to its surfactant properties. As a cationic surfactant, it can interact with polymer chains and other components during hydrogel formation, influencing the self-assembly and network structure, thereby affecting the resulting pore morphology nih.gov. For instance, this compound bromide has been mentioned in the context of hydrogels designed with a homogeneous pore size of approximately 0.2 µm thieme-connect.de. The ability of this compound to modulate pore size is significant for applications requiring precise control over cellular interactions, nutrient diffusion, and drug release kinetics within the hydrogel matrix acs.orgnih.govscispace.comnih.govnih.gov.
This compound, as a quaternary ammonium compound, can participate in supramolecular assemblies driven by non-covalent interactions, leading to materials with novel properties researchgate.netbohrium.comnih.govacs.orgebi.ac.ukgoogle.comgoogle.comrsc.org. These assemblies leverage the specific interactions of the this compound cation with other molecules or ions to create ordered structures.
Quaternary ammonium iodide (QAI)-containing polymers, which include this compound due to its quaternary ammonium core and potential iodide counterion, have been shown to form halogen-bond-driven supramolecular assemblies researchgate.netsemanticscholar.org. These assemblies can manifest as complex structures, such as micrometer-sized giant vesicles and one-dimensional structures with inter-vesicular linkages researchgate.net. A notable feature of these systems is their ability to load and unload external molecules by exploiting the temperature dependence of halogen bond strength, demonstrating potential for responsive material design researchgate.net.
Furthermore, quaternary ammonium-modified diarylethene, when encapsulated within macrocyclic hosts, can form light-controlled supramolecular assemblies exhibiting tunable luminescent behaviors acs.org. This highlights the potential of this compound-like structures in advanced optical materials and sensors. In more specific contexts, this compound bromide has been noted in the formation of supramolecular synthons and cocrystals, such as with psilocybin, indicating its capacity for highly specific molecular recognition and assembly in crystalline systems google.comgoogle.com. The formation of such aggregates is influenced by inter-ion interactions, demonstrating the role of the quaternary ammonium cation in dictating the final supramolecular architecture nih.gov.
Role in Hydrogel Systems and Control of Pore Size
Interfacial Phenomena in Engineered Materials
The surface-active nature of this compound makes it particularly effective in influencing interfacial phenomena in engineered materials, notably as a corrosion inhibitor.
This compound chloride, specifically benzyldimethyldodecylammonium chloride (BDMDAC), has demonstrated significant efficacy as a corrosion inhibitor, particularly in environments prone to microbial corrosion nih.gov. Microbial corrosion, often mediated by sulfate-reducing bacteria (SRB) like Desulfovibrio desulfuricans, poses a substantial threat to metal integrity in various industrial settings nih.gov.
Table 3: Corrosion Inhibition Performance of Benzyldimethyldodecylammonium Chloride (BDMDAC) on 304 Stainless Steel in D. desulfuricans Medium
| Condition | Corrosion Current Density (Relative) | Biofilm Formation | Reference |
| D. desulfuricans medium | High | Significant | nih.gov |
| + BDMDAC | Lower | Mitigated | nih.gov |
Microscopic examinations using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) further confirmed that BDMDAC effectively mitigated the formation of biofilm by D. desulfuricans on the stainless steel surface nih.gov. This dual action—antimicrobial activity against corrosive bacteria and direct inhibition of electrochemical corrosion processes—underscores the potential of this compound as a valuable component in corrosion prevention strategies for engineered materials. Its mechanism likely involves adsorption onto the metal surface, forming a protective barrier, and its biocidal properties preventing the establishment of corrosive biofilms nih.govthieme-connect.deresearchgate.net.
Development of Antifouling Biocides (Material-Oriented Research)
This compound, particularly in its chloride form (benzyldimethyldodecylammonium chloride, BDMDAC), plays a significant role as an antifouling biocide. ebi.ac.uknih.gov Antifouling biocides are crucial for preventing the growth and settlement of undesirable organisms, such as microbes, algae, and mussels, on submerged surfaces like vessel hulls, aquaculture equipment, and other underwater structures. typeset.ioumweltbundesamt.de The primary aim of using such biocides is to reduce the transport of non-indigenous species and enhance the hydrodynamic efficiency of vessels by minimizing surface roughness, which in turn leads to higher speeds and lower fuel consumption. mst.dk
Research has demonstrated the efficacy of this compound-based compounds in combating biofouling. For instance, studies have investigated the antimicrobial activity and corrosion inhibition effects of BDMDAC on 304 stainless steel substrates. ebi.ac.uk When immersed in a medium inoculated with Desulfovibrio desulfuricans (D. desulfuricans), a common sulfate-reducing bacterium involved in microbial corrosion, BDMDAC exhibited satisfactory results against this microbial corrosion. ebi.ac.uk Analyses using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) further revealed that the presence of BDMDAC effectively mitigated the formation of biofilms by D. desulfuricans. ebi.ac.uk
The mechanism of action for this compound as an antifouling biocide primarily involves its interaction with microbial cell membranes. BDMDAC, for example, is an effective biocide against P. fluorescens. ebi.ac.uk It binds to the cell membrane through a combination of ionic and hydrophobic interactions, leading to changes in membrane properties and function. ebi.ac.uk This disruption manifests as cellular breakdown and a loss of membrane integrity, ultimately resulting in the leakage of essential intracellular components and microbial death. ebi.ac.uk Effective antifouling strategies also involve controlling the dissolution rate of the biocide from coatings to maintain an optimal concentration for efficacy while simultaneously minimizing its release into the environment. mst.dk
Application as Adsorbent Materials (e.g., for Metal Ions like Cr(VI))
This compound bromide, functioning as a cationic surfactant, has been explored for its potential as an adsorbent material, particularly for the removal of certain metal ions, such as hexavalent chromium (Cr(VI)), from aqueous solutions. chemicalbook.comsmolecule.com The investigation into its adsorption capabilities highlights its promise in various environmental applications, including wastewater treatment. smolecule.com
Detailed research has focused on the adsorption behavior of benzyldimethyldodecylammonium bromide (BDDABr) on silica (B1680970) nanoparticles. These studies examined the influence of various parameters, including solid dosages, pH levels, and temperature, on the adsorption process. researchgate.net The adsorption isotherms observed in these experiments exhibited different patterns: Langmuir type (L-type), S-type, and "double plateau" type (LS-type), with the specific isotherm type being dependent on the size of the silica particles and the pH of the solution. researchgate.net
The adsorption mechanism of benzyldimethyldodecylammonium ions on the hydrophilic surface of silica has been interpreted as the formation of noncomplete bilayers or isolated admicelles. researchgate.net Thermodynamic analyses of this adsorption process, particularly at low surface coverage ratios, indicate that surfactant ions are adsorbed through cation exchange with preadsorbed sodium ions and protons. researchgate.net Calorimetric measurements of the enthalpy of displacement, correlated with adsorption and electrophoretic measurements, provide further insights into this mechanism. researchgate.net
Quantitative findings from these studies include estimations of the physical characteristics of the adsorbed layers:
| Adsorbent Material | Estimated Bilayer Thickness | Estimated Volume Fraction of BDDABr in Saturated Adsorbed Layers |
| S-SiO2 (small silica nanoparticles) | ~2.9 nm researchgate.net | 0.63 researchgate.net |
| L-SiO2 (large silica nanoparticles) | ~2.7 nm researchgate.net | 0.68 researchgate.net |
These findings underscore the potential of this compound-based compounds not only as direct adsorbents but also as modifiers for other materials to enhance their adsorption capacities for environmental remediation.
Future Research Directions and Unexplored Avenues for Benzododecinium
Exploration of Novel Synthetic Routes and Sustainable Production Methods
Furthermore, the exploration of bio-based or naturally derived precursors for the synthesis of QACs represents a promising avenue. This shift towards renewable raw materials could lead to more sustainable production methods, addressing concerns related to petrochemical dependence. Research could also focus on modifying existing QAC structures to enhance their biodegradability or reduce their environmental persistence, for instance, by incorporating photodegradable moieties like phthalocyanine (B1677752) groups into the molecular structure. nih.gov Advances in polymer chemistry also suggest a need for synthetic routes that yield QAC-containing polymers with precise control over molecular weight, narrow molecular weight distribution, and high monomer conversion, which are critical for developing advanced materials. researchgate.net
Advanced Mechanistic Elucidation at the Atomic and Molecular Scale
A deeper, atomic and molecular-scale understanding of Benzododecinium's mechanism of action is crucial for designing next-generation compounds with improved efficacy and reduced undesirable effects. As a surfactant, This compound (B84619) exerts its antimicrobial effect primarily by interacting with and disrupting microbial cell membranes. ontosight.aiontosight.ai Future research should aim to precisely characterize these interactions, including identifying specific binding sites on microbial membranes and elucidating the conformational changes induced in both the compound and the membrane components. ontosight.airesearchgate.netresearchgate.net
Investigations into the role of counterions (e.g., bromide, chloride) and their influence on the micellization behavior and membrane interaction of this compound are also vital for optimizing its performance. mdpi.comrsc.org Understanding the molecular basis of antimicrobial resistance development against QACs is another critical area, which could inform strategies to overcome resistance mechanisms. ontosight.aiontosight.ai Moreover, studying the impact of environmental variables such as pH, temperature, and ionic strength on the compound's behavior at the atomic level will provide comprehensive insights into its stability and activity under various conditions. rsc.org Advanced models, incorporating principles from quantum mechanics, ion pairing, and chaos theory, are being developed to describe the complex self-assembly processes of ionic surfactants like this compound and their micellar structures at the nanoscale. mdpi.com
Synergistic Integration of Experimental Characterization with Theoretical Modeling
The synergistic integration of advanced experimental characterization techniques with theoretical modeling and computational chemistry offers a powerful approach to accelerate the discovery and optimization of this compound-based materials. Experimental methods such as Nuclear Magnetic Resonance (NMR), Dynamic Light Scattering (DLS), Small Angle Neutron Scattering (SANS), conductometry, and vibrational spectroscopy can provide crucial data on the compound's structure, aggregation behavior, and interactions. rsc.orgacs.org
These experimental findings can be complemented and validated by computational methods, including Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), Dissipative Particle Dynamics (DPD), and Monte Carlo simulations. acs.orgprinceton.edumit.eduresearchgate.netnextmol.comacs.org Computational models are increasingly capable of predicting key properties such as critical micelle concentration (CMC), aggregate size distribution, and interfacial tensions, thereby guiding experimental design and reducing the need for extensive empirical testing. princeton.edumit.eduresearchgate.netacs.org The development of more accurate atomistic and coarse-grained models for simulating surfactant self-assembly and their interactions with various interfaces is an ongoing area of research. princeton.edumit.edu Furthermore, the application of machine learning (ML) algorithms for high-throughput screening and the rational design of novel QACs with tailored properties and enhanced performance is gaining traction. nextmol.com Computational studies can also provide insights into the impact of surfactant head group structure on interfacial properties, such as those at oil/water interfaces. researchgate.net
Development of Tailored Functional Materials for Specific Advanced Applications
Beyond its traditional roles, this compound and its derivatives hold potential for integration into novel functional materials designed for specific advanced applications. Research is focusing on developing QAC-based polymers and composites that exhibit enhanced antimicrobial activity, often with improved biocompatibility and reduced environmental impact. researchgate.netmdpi.comresearchgate.netnih.gov A particular emphasis is placed on designing non-leaching and contact-killing QAC-based polymers, which prevent the release of the active compound into the environment while maintaining antimicrobial efficacy. mdpi.com
These tailored materials could find applications in anti-fouling coatings for marine environments and water treatment systems, where microbial adhesion and biofilm formation pose significant challenges. mdpi.com The integration of QACs into advanced membrane technologies for water purification or gas separation is another promising area, leveraging their surface-active properties. mdpi.commdpi.com Furthermore, given their interaction with biological membranes, this compound derivatives could be explored for targeted drug delivery systems or as components in advanced biomedical materials, such as wound dressings or implantable devices, where controlled antimicrobial properties are desired. researchgate.netnih.gov The development of stimuli-responsive QAC materials, which can modulate their activity based on external cues (e.g., pH, temperature), also represents an exciting frontier for smart material design. mdpi.com
Q & A
Q. How can reproducibility be ensured in studies measuring this compound’s minimum inhibitory concentrations (MICs)?
- Methodological Answer : Standardize inoculum preparation (0.5 McFarland) and growth media (Mueller-Hinton broth). Use automated liquid handlers to minimize pipetting errors. Share raw data and protocols via open-access platforms and cross-validate with independent labs .
Key Considerations for Research Design
- Data Contradiction Analysis : Compare experimental conditions (e.g., microbial strain variability, solvent selection) across conflicting studies. Use meta-analysis tools to identify confounding factors .
- Ecotoxicity Compliance : Align environmental assessments with REACH regulations and prioritize non-animal testing models (e.g., in silico predictions) where feasible .
- Regulatory Documentation : Maintain detailed records of purity certificates, safety data sheets (SDS), and ethical approvals for transparency in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
